N,N-Diethyl-N~2~-methyl-L-alaninamide
Description
N,N-Diethyl-N~2~-methyl-L-alaninamide (CAS: 56414-86-9) is an alaninamide derivative characterized by a diethyl group on the primary amine (N-terminal) and a methyl group on the secondary amine (N~2~) of the L-alanine backbone. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol and a purity of ≥95% .
Properties
CAS No. |
53515-80-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7(3)9-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
AZQZEHKFPMZXBF-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C)NC |
Canonical SMILES |
CCN(CC)C(=O)C(C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N~2~-methyl-L-alaninamide typically involves the reaction of L-alanine with diethylamine and a methylating agent. One common method is the reductive amination of L-alanine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N~2~-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of N,N-diethyl-N~2~-methyl-L-alanine oxide.
Reduction: Formation of N,N-diethyl-N~2~-methyl-L-alaninol.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N~2~-methyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-N~2~-methyl-L-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
N,N-Dimethyl-L-Alanine (CAS: 2812-31-9)
- Molecular Formula: C₅H₁₁NO₂
- Molecular Weight : 117.15 g/mol
- Substituents : Dimethyl groups on the primary amine.
- Key Differences : The absence of an amide group and smaller substituents result in lower molecular weight and higher polarity compared to the target compound. This may enhance water solubility but reduce membrane permeability .
N-Methylalanine (CAS: 3913-67-5)
- Molecular Formula: C₄H₉NO₂
- Molecular Weight : 103.12 g/mol
- Substituents : Single methyl group on the primary amine.
- Key Differences : Simpler structure with fewer alkyl groups, leading to reduced steric hindrance. Used as a biomarker in metabolic studies .
N-Acetylalanine N-Methylamide (CAS: Not specified)
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- Substituents : Acetyl group on the primary amine, methyl group on the amide nitrogen.
- This difference could influence enzymatic stability and receptor binding .
Antimicrobial Diethylamine Derivatives
Compounds like N,N-diethyl-N'-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine (IC₅₀: 160.3 µM against S. aureus Sortase A) demonstrate that diethyl substituents can enhance antibacterial activity .
Thiourea Derivatives with Diethyl Groups
N,N-Diethyl-N'-(thiophene-2-carbonyl)-thiourea exhibits antifungal activity, highlighting the role of diethyl groups in modulating bioactivity. The target compound’s amide backbone may offer different interaction profiles compared to thioureas .
Market and Industrial Relevance
Data Table: Structural and Functional Comparison
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